molecular formula C6H6O3 B189696 3-Methyl-2-furoic acid CAS No. 4412-96-8

3-Methyl-2-furoic acid

Cat. No.: B189696
CAS No.: 4412-96-8
M. Wt: 126.11 g/mol
InChI Key: BNYIQEFWGSXIKQ-UHFFFAOYSA-N
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Description

3-Methyl-2-furoic acid, also known as 3-methylfuran-2-carboxylic acid, is a heterocyclic organic compound with the molecular formula C6H6O3. It is a derivative of furan, characterized by a furan ring substituted with a carboxylic acid group at the second position and a methyl group at the third position. This compound is of significant interest due to its diverse applications in organic synthesis and its presence in various natural products .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic processes. For example, the decarboxylation of furfural derivatives using palladium or nickel catalysts can yield this compound efficiently .

Chemical Reactions Analysis

3-Methyl-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel, copper.

Major Products:

  • 3-Methyl-2-furanone
  • 3-Methyl-2-furanmethanol
  • Arylated heterocycles
  • Cyclic adducts from Diels-Alder reactions

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYIQEFWGSXIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196047
Record name 3-Methyl-2-furoic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-96-8
Record name 3-Methylfuran-2-carboxylic acid
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Record name 3-Methyl-2-furoic acid
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Record name 3-Methyl-2-furoic acid
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Record name 3-methyl-2-furoic acid
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Record name 3-METHYL-2-FUROIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-2-furoic acid, methyl ester [20.0 g, 0.14 mole, 0.14 mole, Organic Synthesis 39, 49 (1959)] and 20% NaOH solution (46 mL) was refluxed under argon for 2 hours. The cooled mixture was acidified with concentrated HCl (28.5 mL). The resulting white precipitate was collected, washed with water and dried in vacuo to give the title acid (16.53 g, 94%) as a white crystalline solid, mp 132°-134° C.
Name
3-methyl-2-furoic acid, methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
46 mL
Type
reactant
Reaction Step One
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Quantity
28.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of commercially available methyl 3-methylfuroate (20.0 g, 140 mmol) in 100 mL of MeOH, NaOH (11.43 g, 280 mmol) in 20 mL of water was added. The yellowish solution was stirred at room temperature for 3 hours. TLC (1:9 EtOAc/hexane) showed no starting material. MeOH was removed and the pH of the aqueous solution was adjusted to 4 with 1N HCl. The slurry was extracted with ethyl acetate (5×100 mL). The combined ethyl acetate layers were washed brine, and dried over sodium sulfate. 3-methyl furoic acid was obtained as a white solid (13.2 g, 73%) after evaporation of the solvent. To a mixture of 3-methyl furoic acid (8.60 g, 68 mmol), N,O-dimethylhydroxylamine hydrochloride (8.0 g, 82 mmol), EDC (15.7 g, 82 mmol), and HOBT (11.07 g, 82 mmol) in dichloromethane (200 mL), triethylamine (14.4 mL, 100 mmol) was added. The solution was stirred at room temperature for 4 hours, and washed with 1N NaOH (50 mL), 1N HCl (50 mL), brine, and dried over sodium sulfate. The title compound was obtained as a colorless liquid upon removal of the solvent. 1H NMR (CDCl3, 400 MHz): 7.40 (s, 1H), 6.38 (s, 1H), 3.81 (s, 3H), 3.36 (s, 3H), 2.38 (s, 3H).
Name
methyl 3-methylfuroate
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
11.43 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
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reactant
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Name
Yield
73%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Methyl-2-furancarboxylic acid (41 g, m.p. 136°-138° C.) was prepared by refluxing methyl 3-methyl-2-furancarboxylate 54g, (Organic Synthesis, Coll. Vol. IV, p. 649), sodium hydroxide (20 g), water (100 ml) and ethanol (100 ml), then cooling and acidifying with concentrated hydrochloric acid.
Name
methyl 3-methyl-2-furancarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 3-Methyl-2-furoic acid in organic synthesis?

A: this compound serves as a versatile building block in synthesizing complex molecules. One notable application involves its use as a starting material for preparing enantiopure dihydropyranones. This process involves a stereoselective Birch reduction using a chiral auxiliary, followed by oxidative cleavage and aldol ring closure. The flexibility of this synthetic route allows for the incorporation of various electrophiles and subsequent derivatization of the dihydropyranone, highlighting the versatility of this compound in synthetic chemistry.

Q2: How does the presence of a C-3 methyl group influence the stereoselective reduction of 2-furoic acid derivatives?

A: Research indicates that the C-3 methyl group plays a crucial role in achieving high levels of diastereoselectivity during the Birch reduction of 2-furoic acid derivatives. This enhanced selectivity is attributed to the steric influence of the methyl group, which directs the approach of the reducing agent and favors the formation of a specific stereoisomer. This finding highlights the importance of structural modifications in controlling the stereochemical outcome of reactions involving this compound.

Q3: Can this compound be utilized in the synthesis of natural products?

A: Yes, this compound has proven valuable in synthesizing (+)-nemorensic acid, a naturally occurring compound. The synthetic route involves a nine-step process starting from commercially available this compound. A key step in this synthesis is the stereoselective Birch reduction, again highlighting the significance of this reaction in manipulating this compound.

Q4: What is the significance of this compound in biofuel production?

A: this compound has been identified as a significant degradation product during the dilute sulfuric acid pretreatment of corn stover, a crucial step in biofuel production. Understanding the degradation profile of non-lignin constituents like this compound is essential for optimizing the pretreatment process and maximizing the yield of fermentable sugars for biofuel production.

Q5: Are there any established analytical methods for identifying and quantifying this compound?

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) have been successfully employed to separate and identify this compound alongside other degradation products from pretreated corn stover. These techniques are valuable tools for monitoring the presence and concentration of this compound in complex mixtures, contributing to the development and optimization of biofuel production processes.

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